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molecular formula C7H4F3NO4 B572242 4-Nitro-2-(trifluoromethoxy)phenol CAS No. 1261753-93-8

4-Nitro-2-(trifluoromethoxy)phenol

Cat. No. B572242
M. Wt: 223.107
InChI Key: KNEILGXGOBNKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604065B2

Procedure details

223 mg (1.0 mmol) of 4-nitro-2-trifluoromethoxyphenol, 224 mg (4.0 mmol) of reduced iron powder, and 321 mg (6.0 mmol) of ammonia chloride were successively added to a mixture of 20 mL of ethanol and 6.0 mL of water under argon atmosphere with mechanical stirring. The mixture was slowly heated to 50° C. and allowed to react at this temperature for 1.5 h until the solution turned brown. The reaction was stopped, naturally cooled, filtered under reduced pressure, and the filter cake was washed with 10 mL of ethyl acetate. 20 mL of water and 20 mL of ethyl acetate were added to the filtrate. The organic layer was isolated, and the water layer was extracted with 20 mL×2 of ethyl acetate. The organic layers were combined, successively washed with 50 mL of water and 50 mL of saturated saline, dried over anh. MgSO4, filtered and concentrated to obtain 144 mg of a dark red solid. Yield 74.4%.
Quantity
223 mg
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
224 mg
Type
reactant
Reaction Step One
Name
ammonia chloride
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
74.4%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[CH:5]=1)([O-])=O.[Cl-].N.C(O)C>O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][C:12]([F:13])([F:14])[F:15])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
223 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)OC(F)(F)F
Name
reduced iron
Quantity
224 mg
Type
reactant
Smiles
Name
ammonia chloride
Quantity
321 mg
Type
reactant
Smiles
[Cl-].N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at this temperature for 1.5 h until the solution
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
naturally cooled
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
WASH
Type
WASH
Details
the filter cake was washed with 10 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
20 mL of water and 20 mL of ethyl acetate were added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with 20 mL×2 of ethyl acetate
WASH
Type
WASH
Details
successively washed with 50 mL of water and 50 mL of saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 74.4%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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